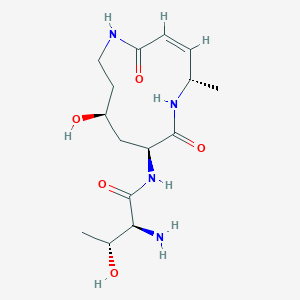
3-Methyl-6-nitrocoumarin
Overview
Description
3-Methyl-6-nitrocoumarin (3M6NC) is a synthetic compound derived from coumarin, a naturally occurring compound found in several plants, such as cinnamon and tonka beans. It is a highly versatile compound that has been used in a variety of scientific applications. 3M6NC has been used in the synthesis of other compounds, as a fluorescent dye, and as a reagent in various biochemical and physiological experiments. Additionally, this paper will provide a list of possible future directions for 3M6NC research.
Scientific Research Applications
Antibacterial and Antifungal Activity
Coumarins, including those substituted with nitro and methyl groups, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, Escherichia coli, and Candida albicans strains. The structure-activity relationship (SAR) studies indicated that the antibacterial activity is dependent on the kind and position of substitution on the coumarin moiety (Matos et al., 2012).
Organic Synthesis and Chemical Properties
3-Nitrocoumarins have been utilized as dienophiles in Diels-Alder reactions under various conditions, including aqueous medium and solventless conditions. This approach facilitates the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, showcasing the versatility of nitrocoumarins in organic synthesis (Amantini et al., 2003).
Inhibition of Phospholipase-C
3-Nitrocoumarin has been identified as a potent inhibitor of phospholipase-C in both mammalian and yeast models. It exhibits inhibitory effects in vitro and affects yeast growth in minimal media, suggesting its potential as a biochemical tool for studying phospholipase-C activity (Tisi et al., 2001).
Acoustic Properties in Binary Mixtures
Studies on the acoustic properties of binary mixtures involving 3-acetyl-4-methyl-6-chloro-8-nitrocoumarin with alcohols have provided insights into molecular interactions and structural changes in solution. These investigations offer valuable information for understanding the solute-solvent interactions at the molecular level (Burghate & Raghuwanshi, 2016).
MAO-B Inhibition for Neurodegenerative Diseases
Research into 3-phenylcoumarins, including those with nitro substitutions, has revealed their potent and selective inhibition of monoamine oxidase B (MAO-B), a promising target for the treatment of neurodegenerative diseases. These compounds exhibit high selectivity and potency, highlighting the therapeutic potential of nitrocoumarin derivatives in this area (Matos et al., 2009).
Mechanism of Action
While the specific mechanism of action for 3-Methyl-6-nitrocoumarin is not mentioned in the search results, coumarin derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-6-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWANMOIIIMORBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371698 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-08-6, 95532-74-4 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)





![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)





